molecular formula C20H20N4O4 B5417830 N-[1-({2-[(quinolin-8-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)pyrrolidin-3-yl]acetamide

N-[1-({2-[(quinolin-8-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)pyrrolidin-3-yl]acetamide

Cat. No.: B5417830
M. Wt: 380.4 g/mol
InChI Key: LUMJUBBBOGEWGL-UHFFFAOYSA-N
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Description

The compound “N-[1-({2-[(quinolin-8-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)pyrrolidin-3-yl]acetamide” is a quinoline derivative . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. One common approach used in drug discovery involves chemical modification of quinoline, resulting in improved therapeutic effects . For instance, Sun et al. developed a new class of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone compounds .


Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . The quinoline nucleus is present in numerous biological compounds .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives such as “this compound” can vary widely depending on their specific structure .

Mechanism of Action

The mechanism of action of quinoline derivatives is largely dependent on their structure and the specific biological target. For instance, some quinoline derivatives exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Safety and Hazards

The safety and hazards associated with quinoline derivatives depend on their specific structure and use. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Quinoline derivatives have a wide range of applications and continue to be a focus of research in medicinal chemistry. There is a need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Properties

IUPAC Name

N-[1-[2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carbonyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13(25)22-15-7-9-24(10-15)20(26)16-11-28-18(23-16)12-27-17-6-2-4-14-5-3-8-21-19(14)17/h2-6,8,11,15H,7,9-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMJUBBBOGEWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)C(=O)C2=COC(=N2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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